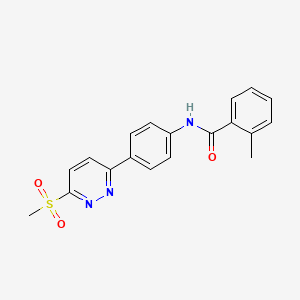
2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
The synthesis of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methanesulfonylpyridazine and 4-aminophenyl-2-methylbenzoate.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 6-methanesulfonylpyridazine and 4-aminophenyl-2-methylbenzoate. This reaction is often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Medicine: The compound’s pharmacological properties are explored for therapeutic applications, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tyrosine kinases and cyclooxygenases, leading to the modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis. By targeting these pathways, the compound exerts its pharmacological effects .
Comparación Con Compuestos Similares
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE can be compared with other pyridazine derivatives, such as:
Pyrimidine: Pyrimidine derivatives are widely used in medicinal chemistry for their anticancer and antiviral properties.
Pyrazine: Pyrazine derivatives exhibit antimicrobial and anti-inflammatory activities.
The uniqueness of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C19H17N3O3S |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H17N3O3S/c1-13-5-3-4-6-16(13)19(23)20-15-9-7-14(8-10-15)17-11-12-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23) |
Clave InChI |
ZJECYQIXLQCMFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


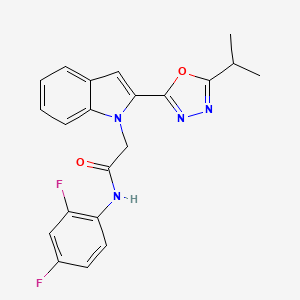
![6-(4-benzylpiperidin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11280588.png)
![15-benzylsulfanyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11280593.png)
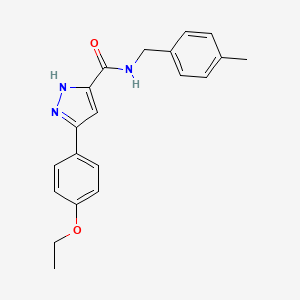
![2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11280597.png)
![2-((3-chloro-4-methylphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11280598.png)
![7-(ethylsulfanyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B11280603.png)
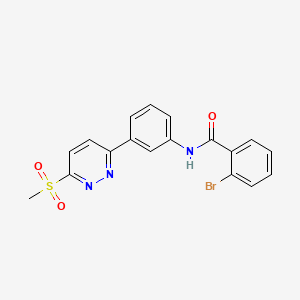

![2-(2-oxo-2-{[4-(2-phenylethoxy)phenyl]amino}ethoxy)-N-(2-phenylethyl)acetamide](/img/structure/B11280640.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11280650.png)
![N-(2-chlorobenzyl)-4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11280651.png)
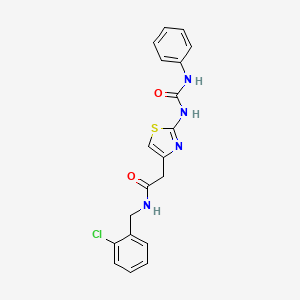
![4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)butanamide](/img/structure/B11280660.png)
